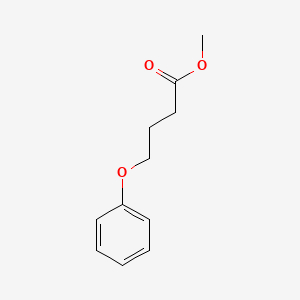

Methyl 4-phenoxybutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-phenoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRVFHVMEFTYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340858 | |

| Record name | Methyl 4-phenoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21273-27-8 | |

| Record name | Methyl 4-phenoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Phenoxybutanoate and Its Analogues

Esterification Reactions for Methyl 4-Phenoxybutanoate Synthesis

Direct Esterification Approaches

The synthesis of this compound can be achieved through the direct esterification of 4-phenoxybutanoic acid with methanol (B129727). This acid-catalyzed reaction, often referred to as Fischer esterification, is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water. vulcanchem.commasterorganicchemistry.com To drive the equilibrium towards the product side, the alcohol is typically used in a large excess, serving as both the reactant and the solvent. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). vulcanchem.commasterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a proton transfer to one of the hydroxyl groups. Subsequent elimination of a water molecule and deprotonation of the resulting protonated ester yields the final product. masterorganicchemistry.com

For instance, the synthesis of ethyl 4-phenoxybutanoate, an analogue, is accomplished by reacting 4-phenoxybutanoic acid with ethanol (B145695) in the presence of sulfuric acid. vulcanchem.com Similarly, the synthesis of other ester derivatives, such as those involving more complex alcohols, can also be achieved through this method. researchgate.net

Transesterification Pathways

Transesterification is another viable method for the synthesis of this compound. This process involves the conversion of one ester to another by reaction with an alcohol, a process also known as alcoholysis. mdpi.com In the context of this compound synthesis, a different ester of 4-phenoxybutanoic acid could be reacted with methanol in the presence of a catalyst to yield the desired methyl ester.

This method is widely employed in various industrial applications, such as the production of biodiesel from triglycerides. mdpi.comgoogle.com The reaction can be catalyzed by either acids or bases. revistadechimie.ro For example, K₂HPO₄ has been shown to be an efficient catalyst for transesterification to produce methyl esters under mild conditions. organic-chemistry.org Other catalysts, such as scandium(III) triflate (Sc(OTf)₃) and silica (B1680970) chloride, have also been utilized for direct transesterification of carboxylic esters. organic-chemistry.org While direct examples for this compound are not prevalent in the provided search results, the general applicability of this method suggests its potential for this specific synthesis. The choice of catalyst and reaction conditions can be tailored to optimize the yield and minimize side reactions. revistadechimie.roorganic-chemistry.org

Ethereal Linkage Formation in Substituted Phenoxybutanoates

Williamson Ether Synthesis and Related Alkylation Procedures

The Williamson ether synthesis is a cornerstone method for forming the ether linkage in substituted phenoxybutanoates. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. masterorganicchemistry.compw.live To synthesize this compound analogues, a substituted phenol (B47542) is first deprotonated with a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an appropriate alkyl halide, such as methyl 4-bromobutanoate, to form the ether bond.

The choice of base and solvent is crucial for the success of the reaction. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH), while polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used. rsc.org For example, the synthesis of ethyl 4-phenoxybutanoate involves reacting phenol with ethyl 4-bromobutanoate in acetone with potassium carbonate as the base. rsc.org Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to enhance the efficiency of the nucleophilic substitution.

The Williamson synthesis is most effective with primary alkyl halides. masterorganicchemistry.compw.live Secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a competing pathway. masterorganicchemistry.compw.live

A practical example is the synthesis of methyl 4-(3-bromophenoxy)butanoate, where 3-bromophenol (B21344) is deprotonated by potassium carbonate in anhydrous acetone, followed by the addition of 4-bromobutanoic acid to yield the corresponding phenoxybutanoic acid. This acid can then be esterified to the methyl ester. Alternatively, a one-pot synthesis can be employed where 3-bromophenol reacts directly with methyl 4-bromobutanoate in DMF with cesium carbonate (Cs₂CO₃) as the base.

The Mitsunobu reaction offers another route to form the ether linkage, particularly when avoiding halogenated intermediates is desired. This reaction allows for the direct etherification between a phenol and an alcohol. For instance, 4-hydroxybenzaldehyde (B117250) can react with ethyl 4-hydroxybutanoate (B1227057) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) to form ethyl 4-(4-formylphenoxy)butanoate.

Table 1: Examples of Williamson Ether Synthesis for Phenoxybutanoate Analogues

| Phenol Reactant | Alkyl Halide/Ester Reactant | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromophenol | 4-Bromobutanoic Acid | K₂CO₃ | Acetone | 4-(3-Bromophenoxy)butanoic acid | - |

| 3-Bromophenol | Methyl 4-bromobutanoate | Cs₂CO₃ | DMF | Methyl 4-(3-bromophenoxy)butanoate | 45-50 |

| Phenol | Ethyl 4-bromobutanoate | K₂CO₃ | Acetone | Ethyl 4-phenoxybutanoate | 35 |

| 4-Hydroxybenzaldehyde | Ethyl 4-bromobutyrate | K₂CO₃ | DMF | Ethyl 4-(4-formylphenoxy)butanoate | - |

Palladium-Catalyzed C-O Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have emerged as powerful tools for the formation of carbon-oxygen (C-O) bonds. mit.edunih.gov These methods offer a versatile approach to synthesizing aryl ethers, including substituted phenoxybutanoates, under relatively mild conditions. nih.gov The reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.

The development of specialized phosphine (B1218219) ligands, such as t-BuBrettPhos, has enabled the C-O coupling of a wide range of (hetero)aryl bromides and chlorides with primary aliphatic alcohols, even at room temperature. mit.edu This is significant as it minimizes potential side reactions like β-hydride elimination. mit.edu These methods have been successfully applied to synthesize medicinally relevant molecules. mit.edu

While specific examples detailing the synthesis of this compound using this method are not explicitly outlined in the provided search results, the general applicability for forming methyl aryl ethers is well-established. nih.gov The reaction can tolerate various functional groups and can be used with a broad scope of aryl halides. nih.gov For instance, a general method for the palladium-catalyzed coupling of methanol with (hetero)aryl halides has been developed, affording methyl aryl ethers in high yields. nih.gov This suggests that a similar strategy could be employed by coupling a substituted aryl halide with methyl 4-hydroxybutanoate.

Derivatization and Functionalization of the Butanoate Chain and Phenoxy Moiety

The core structure of this compound offers multiple sites for derivatization and functionalization, allowing for the synthesis of a diverse range of analogues.

The butanoate chain can be modified in several ways. The ester group can be hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups. rsc.org For example, treatment with hydrazine (B178648) can convert the ester to a hydrazide, as seen in the formation of 4-phenoxybutanohydrazide (B2700309) from ethyl 4-phenoxybutanoate. vulcanchem.com The ester can also undergo reduction to form the corresponding alcohol, 4-phenoxybutanol. vulcanchem.com Furthermore, α-functionalization of the butanoate chain is possible. For instance, methyl 2-methylene-4-phenoxybutanoate has been synthesized through palladium-catalyzed methoxycarbonylation of terminal allenes. rsc.org

The phenoxy moiety is also amenable to a variety of modifications. Electrophilic aromatic substitution reactions can introduce substituents onto the aromatic ring. For example, methyl 4-phenoxybutyrate can be reacted with chloroacetyl chloride in a Friedel-Crafts acylation to produce methyl 4-[4-(chloroacetyl)phenoxy]butyrate. prepchem.com The presence of activating or deactivating groups on the phenoxy ring will direct the position of further substitution.

Furthermore, the phenoxy group itself can be part of a more complex aromatic system. For example, [2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]this compound showcases a complex substituent attached to the butanoate chain, indicating the possibility of synthesizing a wide array of derivatives by starting with more elaborate precursors. molport.com The synthesis of cholesteryl-4-(4-((E)-(4'-cyanobiphenyl-4-ylimino)methyl)phenoxy)butanoate demonstrates the formation of a Schiff base on a functionalized phenoxybutanoate structure. researchgate.net These examples highlight the versatility of the this compound scaffold for creating a library of compounds with diverse structural features.

Synthesis of Schiff Bases Incorporating Phenoxybutanoate Scaffolds

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are a significant class of organic compounds synthesized through the condensation of primary amines with aldehydes or ketones. researchgate.netdergipark.org.tr This reaction is a versatile method for creating larger, more complex molecules. When a phenoxybutanoate moiety is functionalized with either an amino or an aldehyde group, it can serve as a precursor for the synthesis of novel Schiff bases.

The general synthesis involves the reaction of an amine- or aldehyde-substituted phenoxybutanoate derivative with a corresponding carbonyl compound or primary amine. researchgate.net For instance, a notable example is the synthesis of Cholesteryl-4-(4-((E)-(4'-cyanobiphenyl-4-ylimino)methyl)phenoxy)butanoate. This compound is prepared by refluxing an equimolar amount of a cholesterol aldehyde derivative with an aminophenoxybutanoate derivative, specifically 4'-aminobiphenyl-4-carbonilide. researchgate.net The reaction is typically carried out in a suitable solvent like ethanol, and may be facilitated by refluxing conditions or the use of catalysts to drive the condensation. researchgate.netresearchgate.net The formation of the characteristic imine bond links the phenoxybutanoate scaffold to another complex moiety, in this case, a cyanobiphenyl group attached to cholesterol. researchgate.net

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product | Reference |

| Condensation | Phenoxybutanoate with aldehyde group, Primary amine (e.g., 4'-aminobiphenyl-4-carbonilide) | Reflux, Ethanol | Schiff Base with phenoxybutanoate scaffold | researchgate.net |

| Condensation | Phenoxybutanoate with amino group, Aldehyde or Ketone | Reflux, Ethanol, Acetic acid (catalyst) | Schiff Base with phenoxybutanoate scaffold | researchgate.net |

Incorporation into Coumarin (B35378) Derivatives

Coumarins are a widespread class of heterocyclic compounds known for their significant roles in medicinal chemistry. nih.gov The synthesis of coumarin derivatives can be achieved through several established methods, including the Pechmann reaction, Knoevenagel condensation, Perkin reaction, and Wittig reaction. researchgate.netnih.gov These methods allow for the incorporation of the phenoxybutanoate scaffold by using a appropriately substituted phenol as a starting material.

For example, in a Pechmann reaction, a phenol reacts with a β-ketoester in the presence of an acid catalyst. To create a coumarin with a phenoxybutanoate side chain, one would start with a phenol bearing a 4-butoxy-4-oxobutoxy substituent. Similarly, the Knoevenagel condensation involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. nih.gov By starting with a salicylaldehyde that has been etherified with a methyl butanoate group, a coumarin derivative bearing the desired phenoxybutanoate moiety at various positions on the benzopyrone ring can be synthesized. The choice of synthetic route and starting materials allows for controlled placement of the phenoxybutanoate group on the coumarin core. nih.govresearchgate.net

| Classic Reaction | Phenoxybutanoate Starting Material | Co-reactant | General Conditions | Product Type | Reference |

| Pechmann Condensation | Phenol with butanoate ether linkage | β-ketoester | Acid catalyst (e.g., H₂SO₄) | Coumarin-phenoxybutanoate hybrid | researchgate.netmdpi.com |

| Knoevenagel Condensation | Salicylaldehyde with butanoate ether linkage | Active methylene compound (e.g., diethyl malonate) | Base catalyst (e.g., piperidine) | Coumarin-phenoxybutanoate hybrid | nih.gov |

| Perkin Reaction | Salicylaldehyde with butanoate ether linkage | Acetic anhydride, Sodium acetate | Heat | Coumarin-phenoxybutanoate hybrid | researchgate.net |

Formation of Chalcone (B49325) Fibrate Hybrids

Chalcones are natural flavonoids characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. jchr.org The synthesis of chalcone-fibrate hybrids involves combining the structural features of a chalcone with a fibrate-like moiety, such as a phenoxybutanoate. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative. iqs.eduscienceopen.com

To create a chalcone fibrate hybrid, a phenoxybutanoate-substituted acetophenone is reacted with a substituted benzaldehyde. sci-hub.se The synthesis typically begins with the etherification of a hydroxyacetophenone with a suitable bromoalkanoate ester to form the key intermediate. This intermediate is then subjected to condensation with an aromatic aldehyde in the presence of a base like potassium hydroxide in a solvent such as methanol. sci-hub.se This reaction sequence results in the formation of a hybrid molecule that contains the phenoxybutanoate tail characteristic of fibrates and the α,β-unsaturated ketone core of chalcones. sci-hub.se

| Reaction | Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Reference |

| Claisen-Schmidt Condensation | Acetophenone with phenoxybutanoate moiety | Substituted Benzaldehyde | KOH, Methanol, Reflux | Chalcone Fibrate Hybrid | sci-hub.se |

Introduction of Azido (B1232118) and Amino Functionalities

The introduction of azido (–N₃) and amino (–NH₂) groups onto the phenoxybutanoate framework provides valuable handles for further chemical modification, such as in peptide chemistry or bioconjugation. The synthesis of these functionalities typically starts from an amino-substituted phenoxybutanoate derivative, which can itself be prepared from a corresponding nitro compound via reduction.

A well-established method to introduce an azide (B81097) group is through the diazotization of an amino group, followed by substitution with an azide salt. For example, Methyl-4-(4-amino-phenoxy) butanoate can be converted into its corresponding azide derivative. nih.gov The process involves dissolving the amino compound in an acid, such as trifluoroacetic acid, and treating it with sodium nitrite (B80452) (NaNO₂) at low temperatures (e.g., in an ice bath) to form a diazonium salt. This intermediate is then reacted in situ with sodium azide (NaN₃) to yield the final product, Methyl-4-(4-azido-phenoxy)butanoate. nih.gov The reverse transformation, from an azide or a nitro group to an amino group, is readily achieved through standard reduction methods, for instance, using stannous chloride (SnCl₂) and hydrochloric acid (HCl) or catalytic hydrogenation. chiet.edu.eg

| Transformation | Starting Material | Reagents | Key Intermediate | Final Product | Reference |

| Azide Introduction | Methyl-4-(4-amino-phenoxy) butanoate | 1. Sodium nitrite (NaNO₂), Trifluoroacetic acid2. Sodium azide (NaN₃) | Diazonium salt | Methyl-4-(4-azido-phenoxy)butanoate | nih.gov |

| Amino Introduction | Methyl-4-(4-nitro-phenoxy) butanoate | Stannous chloride (SnCl₂), HCl, Ethanol | N/A | Methyl-4-(4-amino-phenoxy) butanoate | chiet.edu.eg |

Cyanomethyl and Trifluoromethyl Substitutions

The introduction of cyanomethyl (–CH₂CN) and trifluoromethyl (–CF₃) groups can significantly alter the electronic and lipophilic properties of the parent molecule. These substitutions are often pursued in medicinal chemistry to enhance metabolic stability or binding affinity.

The synthesis of derivatives containing a trifluoromethyl group can be achieved by reacting a suitable precursor with reagents like diethylaminosulfur trifluoride (DAST). For example, compounds of formula 1, where R1 is a -C(=O)alkyl group and Y is an oxygen atom, can be converted to their trifluoromethyl analogues. google.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) at reduced temperatures. google.com

Introducing a cyanomethyl group can be accomplished through the alkylation of a suitable nucleophile with chloroacetonitrile (B46850) or a similar reagent. For instance, a compound with a free amine or hydroxyl group on the phenoxybutanoate scaffold could be reacted with a cyanomethylating agent. Patents describe complex structures such as methyl (Rs)-4-[2-{N-(cyanomethyl)carbamoyl}-5-(3-thienyl-methoxy)phenoxy]-4-(2-methylphenyl)butanoate, indicating that these moieties are incorporated as part of a more elaborate synthetic sequence. google.com

| Substitution | General Precursor | Key Reagent | Typical Conditions | Product Moiety | Reference |

| Trifluoromethyl | Compound with -C(=O)alkyl group | Diethylaminosulfur trifluoride (DAST) | Inert solvent (e.g., dichloromethane), -5°C to room temp. | -CF₃ | google.com |

| Cyanomethyl | Compound with N-H or O-H group | Chloroacetonitrile (or similar) | Base, appropriate solvent | -CH₂CN | google.comgoogleapis.com |

Stereoselective Synthesis of Chiral Phenoxybutanoate Derivatives

The synthesis of single-enantiomer chiral compounds is of paramount importance, as different enantiomers of a molecule can exhibit distinct biological activities. mdpi.com Stereoselective synthesis of chiral phenoxybutanoate derivatives can be achieved using several strategies, with enzyme-catalyzed reactions being a particularly effective approach. Lipases are widely used for the kinetic resolution of racemic alcohols and their esters due to their ability to selectively catalyze the reaction of one enantiomer over the other. encyclopedia.pub

One common method is the Dynamic Kinetic Resolution (DKR) of a racemic alcohol. This process combines the enzymatic resolution of a racemate with an in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. mdpi.com For a phenoxybutanoate derivative containing a racemic alcohol functionality on the butanoate chain, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) can be used to selectively acylate one of the enantiomers. encyclopedia.pub The reaction is typically performed in an organic solvent using an acyl donor like vinyl acetate. Simultaneously, a metal catalyst (e.g., a ruthenium complex) is used to racemize the unreacted alcohol enantiomer, making it available for the enzymatic acylation. mdpi.com This chemoenzymatic approach provides a powerful tool for accessing enantiomerically pure phenoxybutanoate derivatives. mdpi.comencyclopedia.pub

| Method | Substrate Type | Catalyst System | Process | Outcome | Reference |

| Dynamic Kinetic Resolution (DKR) | Racemic phenoxybutanoate with a secondary alcohol group | Lipase (e.g., CAL-B) + Metal Racemization Catalyst (e.g., Ru-based) | Enantioselective acylation of one alcohol enantiomer coupled with in-situ racemization of the other. | High yield of a single enantiomer of the acylated phenoxybutanoate derivative. | mdpi.comencyclopedia.pub |

| Kinetic Resolution (KR) | Racemic phenoxybutanoate with a secondary alcohol group | Lipase (e.g., Pseudomonas sp. lipase) | Selective enzymatic hydrolysis of one ester enantiomer from a racemic mixture. | Separation of one enantiomer as the alcohol and the other as the unreacted ester (max 50% yield each). | encyclopedia.pub |

Spectroscopic Elucidation and Advanced Characterization of Methyl 4 Phenoxybutanoate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Methyl 4-phenoxybutanoate, distinct signals corresponding to the aromatic protons of the phenoxy group and the aliphatic protons of the butanoate chain are expected. The aromatic protons typically appear in the downfield region (δ 6.8–7.4 ppm), with their specific chemical shifts and splitting patterns being influenced by the electronic effects of the ether linkage. The protons on the benzene (B151609) ring will likely exhibit complex splitting patterns due to spin-spin coupling.

The aliphatic portion of the molecule gives rise to several key signals. The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet at approximately δ 3.7 ppm. The methylene (B1212753) group adjacent to the ether oxygen (C4-H₂) would likely resonate around δ 4.0 ppm as a triplet, influenced by the neighboring methylene group. The methylene group adjacent to the carbonyl (C2-H₂) is anticipated to be a triplet at approximately δ 2.5 ppm. The central methylene group (C3-H₂) would appear as a multiplet around δ 2.1 ppm, being coupled to the two adjacent methylene groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 6.8 - 7.4 | Multiplet |

| Methylene (C4-H₂) | ~4.0 | Triplet |

| Methylene (C2-H₂) | ~2.5 | Triplet |

| Methylene (C3-H₂) | ~2.1 | Multiplet |

| Methyl (-OCH₃) | ~3.7 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the ester group is expected to be the most downfield signal, typically around δ 173 ppm. The carbons of the aromatic ring will appear in the range of δ 114–159 ppm. The carbon atom of the phenoxy group directly attached to the oxygen (C-O) will be the most downfield of the aromatic signals.

The aliphatic carbons will resonate at higher field strengths. The methyl carbon of the ester group (-OCH₃) is expected around δ 51 ppm. The methylene carbon attached to the ether oxygen (C4) would be in the region of δ 67 ppm. The methylene carbon adjacent to the carbonyl group (C2) is anticipated around δ 30 ppm, and the central methylene carbon (C3) at approximately δ 24 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~173 |

| Aromatic (C-O) | ~159 |

| Aromatic (C₆H₅) | 114 - 130 |

| Methylene (C4) | ~67 |

| Methyl (-OCH₃) | ~51 |

| Methylene (C2) | ~30 |

| Methylene (C3) | ~24 |

Advanced Multi-dimensional NMR Techniques

To further confirm the structural assignment and resolve any ambiguities from one-dimensional spectra, advanced 2D NMR experiments are invaluable.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would establish the connectivity between adjacent protons. For this compound, cross-peaks would be observed between the protons on C2, C3, and C4 of the butanoate chain, confirming their sequential arrangement.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. acs.org It would definitively link the proton signals to their corresponding carbon signals as laid out in the tables above. For example, the proton signal at ~4.0 ppm would show a correlation to the carbon signal at ~67 ppm, confirming their assignment to the C4 methylene group.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between carbons and protons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, a correlation between the methyl ester protons (~δ 3.7 ppm) and the carbonyl carbon (~δ 173 ppm) would confirm the ester functionality. Similarly, correlations between the C4 protons and the aromatic carbons would solidify the connection of the butanoate chain to the phenoxy ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak around 1740-1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester and ether linkages would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range, while C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Ester) | 1740 - 1730 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium-Weak |

| C-O (Ether/Ester) | 1250 - 1000 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the polarizability of bonds. While FTIR is particularly good for polar functional groups, Raman spectroscopy can be more effective for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, would be expected to produce a strong Raman signal. The C-C backbone stretching of the butanoate chain would also be visible. The C=O stretch of the ester is typically observable in Raman spectra, though it may be weaker than in the FTIR spectrum.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic/Aliphatic) | 3100 - 2850 | Medium-Strong |

| C=O (Ester) | ~1735 | Weak-Medium |

| C=C (Aromatic) | 1600 - 1580 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-C (Aliphatic) | 1100 - 800 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₁₁H₁₄O₃, the expected nominal molecular weight is 194 g/mol .

Although a specific mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on common fragmentation pathways for esters and ethers. Upon ionization in a mass spectrometer, the molecular ion [M]⁺ would be expected to undergo characteristic cleavages. Key expected fragments would arise from:

Alpha-cleavage adjacent to the carbonyl group.

McLafferty rearrangement , if sterically feasible.

Cleavage of the ether bond .

Fragmentation of the alkyl chain .

Analysis of a related compound, methyl 4-(3-bromophenoxy)butanoate, confirms that high-resolution mass spectrometry (HRMS) is effective in validating the molecular weight and fragmentation patterns of such structures. For this compound, this would involve identifying fragments corresponding to the phenoxy group, the butanoate chain, and the methyl ester moiety. nist.gov

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Structure | Fragment Name | Predicted m/z |

| [C₆H₅O]⁺ | Phenoxy ion | 93 |

| [CH₃OCO(CH₂)₃]⁺ | Butanoylmethyl ion | 103 |

| [M - OCH₃]⁺ | Loss of methoxy (B1213986) radical | 163 |

| [M - COOCH₃]⁺ | Loss of carbomethoxy group | 135 |

This table is predictive and based on general principles of mass spectrometry.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing absorption and emission techniques, provides insights into the electronic transitions within a molecule and its behavior in the excited state.

One-photon absorption (OPA) or UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic structure. The OPA spectrum of this compound is expected to be dominated by the absorptions of the phenoxy chromophore. Generally, phenyl ethers exhibit absorption bands in the ultraviolet region.

While the specific UV-Vis spectrum for this compound is not readily found in the searched literature, studies on derivatives such as methyl 4-(3-(trifluoromethyl)phenoxy)butanoate have been conducted, indicating that UV-Vis absorption spectra are a key characterization technique for this class of compounds. nih.gov For this compound, one would anticipate absorption maxima corresponding to the π → π* transitions of the benzene ring, likely occurring below 300 nm.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. The relationship between the absorption and emission spectra, including the Stokes shift (the difference between the absorption and emission maxima), provides information about the excited state geometry and relaxation processes.

Specific fluorescence data for this compound is not available. However, extensive studies have been performed on a complex coumarin (B35378) derivative containing the this compound moiety, namely methyl 4-[4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]phenoxy]butanoate. rsc.orgacs.orgsemanticscholar.orguwindsor.ca This research revealed large Stokes shifts (around 4000–6000 cm⁻¹) and adherence to Kasha's rule, which states that emission generally occurs from the lowest vibrational level of the first excited singlet state. rsc.orgacs.orgsemanticscholar.orguwindsor.ca Fluorescence excitation anisotropy studies on this derivative helped to understand the symmetry of the electronic transitions. rsc.orgsemanticscholar.org While the coumarin chromophore in this derivative dominates the spectroscopic properties, these findings suggest that the this compound part of the molecule can be incorporated into larger, fluorescent systems.

Time-resolved spectroscopy techniques, such as transient absorption pump-probe spectroscopy, are employed to study the dynamics of excited electronic states on very short timescales (femtoseconds to nanoseconds). These experiments can reveal rates of processes like vibrational relaxation, intersystem crossing, and internal conversion.

There is no specific data on the excited-state dynamics of this compound in the reviewed literature. However, for the aforementioned coumarin derivative incorporating this structure, femtosecond transient absorption pump-probe techniques were used to investigate fast vibronic relaxation and excited-state absorption processes. rsc.orgsemanticscholar.orguwindsor.ca Such studies are crucial for understanding the photostability and potential for applications like optical gain. rsc.orgsemanticscholar.org

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, reaching an excited state that might not be accessible via one-photon absorption. The 2PA cross-section is a measure of the efficiency of this process.

No experimental 2PA data for this compound has been found. The study of the coumarin derivative, methyl 4-[4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]phenoxy]butanoate, included the measurement of its degenerate 2PA spectra using the Z-scan method. rsc.orgsemanticscholar.orguwindsor.ca The results showed maximum 2PA cross-sections of approximately 300 GM (Goeppert-Mayer units). rsc.orgsemanticscholar.org This indicates that the phenoxybutanoate group can be part of a larger molecular architecture with significant nonlinear optical properties, which are of interest for applications in areas like bio-imaging and materials science. rsc.orgsemanticscholar.org

Computational Chemistry and Theoretical Studies on Methyl 4 Phenoxybutanoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its electronic structure. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are routinely employed to model molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a mainstay of computational chemistry for optimizing molecular geometries. nih.gov This method determines the electronic structure of a molecule by modeling its electron density, offering a balance between computational cost and accuracy. duke.edu For molecules in the phenoxyalkanoate class, DFT calculations, often using Generalized Gradient Approximation (GGA) functionals like BP86 or hybrid functionals like B3LYP, are used to find the lowest energy conformation (ground state geometry). nih.gov The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule, resulting in a stable, three-dimensional structure. nih.gov The reliability of DFT-predicted geometries is generally high, often showing close agreement with experimental data from techniques like X-ray diffraction. nih.gov

Table 1: Representative Optimized Geometric Parameters for Methyl 4-phenoxybutanoate (Calculated) Note: This table presents typical values expected from a DFT/B3LYP geometry optimization. Actual values may vary based on the specific basis set and computational level.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.34 Å | |

| O-CH₃ (ester) | ~1.44 Å | |

| C-O (ether) | ~1.37 Å | |

| C-C (aromatic) | ~1.39 Å | |

| Bond Angles | O=C-O (ester) | ~124° |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | C-O-C-C (ether linkage) | ~178° (near planar) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using experimental data or empirical parameters, beyond fundamental physical constants. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are considered more rigorous than DFT but are also more computationally demanding. arxiv.org For compounds like this compound, ab initio calculations can provide highly accurate descriptions of the electronic structure, electron correlation effects, and thermochemical properties. nih.govarxiv.org While full geometry optimization might be performed with more cost-effective methods like DFT, single-point energy calculations using high-level ab initio methods on the DFT-optimized geometry can yield benchmark-quality electronic properties.

Theoretical calculations are crucial for interpreting experimental vibrational spectra, such as Infrared (IR) and Raman. By performing a harmonic vibrational frequency calculation on the optimized geometry of this compound, a set of normal vibrational modes and their corresponding frequencies can be predicted. rsc.org These calculations are commonly performed using DFT methods, such as B3LYP with a Pople-style basis set (e.g., 6-311++G(d,p)). researchgate.net The predicted frequencies allow for the assignment of specific absorption bands in an experimental spectrum to particular molecular motions, such as the characteristic stretching of the ester carbonyl group (C=O) or the asymmetric stretch of the ether linkage (Ar-O-C). researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. nih.govresearchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound Note: Based on typical values for functional groups found in related molecules.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Butanoate Chain | 2980 - 2850 |

| Ester C=O Stretch | Carbonyl | ~1740 |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 |

| Asymmetric C-O-C Stretch | Aryl Ether | 1270 - 1230 |

| Symmetric C-O-C Stretch | Aryl Ether | 1050 - 1010 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic properties. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO would likely be centered on the electron-withdrawing ester group. This distribution facilitates intramolecular charge transfer upon electronic excitation and dictates how the molecule interacts with electrophiles and nucleophiles. rsc.org

Table 3: Representative FMO Properties for this compound (Calculated) Note: Values are illustrative and depend on the level of theory and solvent model used.

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 to 5.5 |

The Molecular Electrostatic Potential (ESP), also known as the Molecular Electrostatic Potential (MEP) surface, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. malayajournal.orgresearchgate.net The ESP map is plotted on the molecule's electron density surface, where different colors represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net In this compound, the most negative regions are expected around the oxygen atoms of the carbonyl and ether groups due to their high electronegativity. Positive potentials would be found around the hydrogen atoms. This analysis helps predict non-covalent interactions, such as hydrogen bonding, and identifies the most likely sites for chemical reactions. malayajournal.org

Table 4: Predicted ESP Regions and Reactivity Implications for this compound

| Region on Molecule | ESP Value | Color Code | Implied Reactivity |

| Carbonyl Oxygen | Strongly Negative | Red/Yellow | Site for electrophilic attack, H-bond acceptor |

| Ether Oxygen | Negative | Red/Yellow | Site for electrophilic attack, H-bond acceptor |

| Aromatic Ring (π-system) | Moderately Negative | Green/Yellow | Interaction with electrophiles |

| Aliphatic & Aromatic Hydrogens | Positive | Blue | Site for nucleophilic attack, H-bond donor |

Mechanistic Investigations through Computational Modeling

Beyond static properties, computational modeling is extensively used to elucidate reaction mechanisms. For a molecule like this compound, a key reaction is the hydrolysis of the ester group. DFT calculations can be employed to model the entire reaction coordinate for nucleophilic acyl substitution. acs.org Researchers can calculate the structures and energies of reactants, products, and, most importantly, transition states and intermediates. This allows for the differentiation between possible mechanisms, such as a concerted SN2-type pathway versus a stepwise addition-elimination pathway involving a discrete tetrahedral intermediate. acs.org By comparing the activation energies (the energy barrier from reactant to transition state) for different pathways, the most favorable reaction mechanism can be determined. Such studies have been used to show that reactions at carbonyl carbons can proceed through concerted transition states without forming a stable intermediate. acs.org Similarly, computational models can explore other reactions, such as ether cleavage or substitution on the aromatic ring, providing a detailed, energetic picture of the molecule's chemical transformations. ethz.ch

Prediction of Optical Properties

Computational chemistry provides powerful tools for predicting the nonlinear optical (NLO) properties of molecules like this compound. NLO materials are crucial for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is determined by how its electron cloud is distorted by an intense external electric field, such as that from a laser. This response is quantified by molecular hyperpolarizabilities.

Density Functional Theory (DFT) is a widely used method for calculating these properties. The calculations typically focus on determining the first and second hyperpolarizabilities (β and γ, respectively), which govern second- and third-order NLO effects. nih.gov A key factor influencing NLO response is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecules with a smaller HOMO-LUMO gap tend to have more easily polarizable electrons and thus exhibit larger NLO responses. nih.gov

For this compound, the electronic structure features a π-conjugated system in the phenoxy group (the donor) connected through an aliphatic chain to the electron-withdrawing methyl ester group (the acceptor). This donor-bridge-acceptor (D-π-A) motif is a common strategy for designing NLO molecules. Computational calculations can predict the HOMO-LUMO gap and the magnitude of the hyperpolarizability. By modifying the structure, for instance, by adding strong electron-donating or -withdrawing groups to the phenyl ring, the NLO properties could be theoretically tuned and optimized. nih.gov

Table 4: Parameters from NLO Computational Analysis

| Parameter | Definition | Relevance to NLO Properties |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. nih.gov | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. nih.gov | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. nih.gov | A smaller gap generally correlates with higher polarizability and a larger NLO response. nih.gov |

| Hyperpolarizability (β, γ) | Tensors describing the nonlinear response of a molecule to an electric field. | Quantifies the magnitude of the second- and third-order NLO effects. |

Mechanistic Pathways in Chemical Transformations of Methyl 4 Phenoxybutanoate

Ester Hydrolysis and Solvolysis Mechanisms

The transformation of methyl 4-phenoxybutanoate via ester hydrolysis involves the cleavage of the ester linkage to yield 4-phenoxybutanoic acid and methanol (B129727). This reaction can be catalyzed by either an acid or a base, with each pathway proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is a reversible process, essentially the reverse of Fischer esterification. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule regenerate the acid catalyst and produce 4-phenoxybutanoic acid. chemguide.co.uklibretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is an irreversible reaction. chemguide.co.uklibretexts.org The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. The methoxide ion is a strong base and subsequently deprotonates the newly formed 4-phenoxybutanoic acid, creating a resonance-stabilized carboxylate salt (sodium 4-phenoxybutanoate) and methanol. This final acid-base step renders the reaction irreversible. libretexts.org The carboxylic acid can be regenerated by adding a strong acid to the solution after the reaction is complete. libretexts.org

Solvolysis: Solvolysis is a more general term for reactions where the solvent acts as the nucleophile. While hydrolysis uses water, other solvents like alcohols (alcoholysis) can also cleave the ester. For instance, in ethanol (B145695), a transesterification reaction could occur, leading to the formation of ethyl 4-phenoxybutanoate and methanol. Kinetic studies on the solvolysis of various ester types have been conducted to understand the influence of substituents and solvent properties on reaction rates and mechanisms. researchgate.net

Table 1: Comparison of Hydrolysis Mechanisms for this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |

| Nucleophile | Water (H₂O) | Hydroxide Ion (OH⁻) |

| Key Intermediate | Protonated Tetrahedral Intermediate | Tetrahedral Alkoxide Intermediate |

| Reversibility | Reversible libretexts.org | Irreversible chemguide.co.uk |

| Products | 4-Phenoxybutanoic Acid & Methanol | Carboxylate Salt (e.g., Sodium 4-phenoxybutanoate) & Methanol |

| Driving Force | Use of excess water chemguide.co.uk | Final deprotonation of the carboxylic acid libretexts.org |

Cleavage Reactions of the Ether Linkage

The ether linkage in this compound, which connects the phenyl group to the butanoate chain, is generally stable. However, it can be cleaved under specific, harsh conditions, typically involving strong acids. Aryl alkyl ethers, such as the one present in this molecule, undergo cleavage through acid-catalyzed nucleophilic substitution. wikipedia.orgmdma.ch

The most effective reagents for this cleavage are strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The mechanism begins with the protonation of the ether oxygen by the strong acid, forming an oxonium ion. This protonation converts the alkoxy group into a good leaving group (a neutral alcohol molecule). libretexts.orgmasterorganicchemistry.com

Following protonation, a nucleophile (the halide ion, I⁻ or Br⁻) attacks one of the adjacent carbon atoms. In the case of an aryl alkyl ether, the cleavage occurs in a highly specific manner. The bond between the oxygen and the aromatic ring is significantly stronger than the bond between the oxygen and the alkyl chain due to the sp² hybridization of the aromatic carbon. Consequently, the nucleophile will exclusively attack the alkyl carbon. libretexts.orglibretexts.org

For the primary alkyl group in 4-phenoxybutanoate, this nucleophilic attack proceeds via an Sₙ2 mechanism. The halide ion attacks the carbon atom attached to the oxygen, displacing phenol (B47542) as the leaving group. The final products of the reaction are phenol and methyl 4-halobutanoate (e.g., methyl 4-bromobutanoate). It is important to note that aryl halides are not formed in this reaction because the nucleophile cannot effectively attack the sp²-hybridized carbon of the benzene (B151609) ring. libretexts.orglibretexts.org

Table 2: Products of Ether Cleavage in this compound with Strong Acid (HX)

| Reactant | Reagent | Mechanism | Product 1 | Product 2 |

|---|---|---|---|---|

| This compound | HBr or HI | Sₙ2 | Phenol | Methyl 4-bromobutanoate or Methyl 4-iodobutanoate |

Photochemical Reactions and Photodegradation Mechanisms

While simple esters like methyl benzoate (B1203000) can undergo photochemical reactions such as cycloadditions with olefins, the most significant photochemical behavior involving the phenoxybutanoate structure is observed when it is incorporated into more complex systems designed for specific applications, such as photolabile protecting groups. rsc.org

Phenoxybutanoate derivatives are utilized in the construction of ortho-nitrobenzyl (o-NB) photolabile linkers. These linkers are designed to be stable until irradiated with UV light, at which point they undergo a specific cleavage reaction to release a molecule of interest. tcichemicals.com The o-NB group is a well-established photoremovable protecting group that undergoes an irreversible molecular rearrangement upon exposure to UV light (typically around 365 nm), leading to the cleavage of a covalent bond and the release of a carboxylic acid. researchgate.net

The mechanism of photocleavage proceeds through several key steps:

Photoexcitation : Upon absorption of a UV photon, the o-nitrobenzyl group is promoted to an excited state.

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon adjacent to it, forming a transient aci-nitro intermediate. rsc.org

Rearrangement and Cyclization : The aci-nitro intermediate undergoes a series of rearrangements. This includes the formation of a cyclic intermediate. researchgate.netrsc.org

Cleavage : This intermediate is unstable and rapidly fragments, leading to the cleavage of the ester bond. This step releases the protected molecule, which in this context would be derived from the phenoxybutanoate moiety, and forms an o-nitrosobenzaldehyde or a related ketone derivative as a byproduct. researchgate.net

The efficiency and rate of this photochemical cleavage can be influenced by substituents on the benzene ring and the nature of the leaving group. rsc.orgnih.gov This controlled release mechanism is valuable in fields like solid-phase synthesis and the development of "caged" compounds for biological studies. tcichemicals.com

Table 3: Mechanistic Steps in the Photodegradation of an o-NB-Phenoxybutanoate Linker

| Step | Description | Key Intermediate/Product |

|---|---|---|

| 1 | Absorption of UV light (e.g., 365 nm) by the o-nitrobenzyl moiety. | Excited-state o-nitrobenzyl group |

| 2 | Intramolecular H-atom abstraction from the benzylic carbon by the excited nitro group. | aci-nitro intermediate researchgate.net |

| 3 | Molecular rearrangement and cyclization of the intermediate. | Unstable cyclic intermediate |

| 4 | Irreversible fragmentation of the cyclic intermediate. | Released carboxylic acid and o-nitrosobenzaldehyde derivative researchgate.net |

Coordination Chemistry and Metal Complexation Involving Phenoxybutanoate Ligands

For this compound to participate in coordination chemistry, the ester group must first be hydrolyzed to the corresponding 4-phenoxybutanoate anion. This carboxylate anion can then act as a ligand, donating lone pairs of electrons from its oxygen atoms to a central metal atom or ion to form a coordination complex. msu.eduyoutube.com

The 4-phenoxybutanoate anion possesses multiple potential donor atoms: the two oxygen atoms of the carboxylate group and the ether oxygen. The carboxylate group is the primary site for coordination and can bind to metal centers in several modes:

Monodentate : Only one of the carboxylate oxygen atoms binds to the metal center.

Bidentate Chelating : Both oxygen atoms of the same carboxylate group bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging : The two carboxylate oxygen atoms bind to two different metal centers, linking them together to form polynuclear structures or coordination polymers.

The ether oxygen atom is a much weaker Lewis base compared to the carboxylate oxygens and is less likely to coordinate to a metal ion, although such interactions are possible with certain hard metal cations.

The resulting coordination complexes can adopt various geometries depending on the coordination number of the central metal ion and the nature of other ligands present. libretexts.orguomustansiriyah.edu.iq Common geometries include tetrahedral and square planar for a coordination number of four, and octahedral for a coordination number of six. msu.edulibretexts.org The specific coordination behavior and the structure of the resulting complex are influenced by factors such as the identity of the metal ion, the pH of the solution, and the reaction conditions.

Table 4: Potential Coordination Modes of the 4-Phenoxybutanoate Ligand

| Coordination Mode | Description | Number of Metal Centers Bound |

|---|---|---|

| Monodentate | One carboxylate oxygen binds to the metal. | 1 |

| Bidentate Chelating | Both carboxylate oxygens bind to the same metal. | 1 |

| Bidentate Bridging | Each carboxylate oxygen binds to a different metal. | 2 |

Environmental Degradation and Biotransformation of Phenoxybutanoates

Microbial Degradation Pathways

Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of phenoxyalkanoic acids, a class of compounds that includes phenoxybutanoates. These organisms can utilize these compounds as a source of carbon and energy, or degrade them through co-metabolic processes.

Bacteria are primary mediators in the degradation of phenoxyalkanoic acid herbicides in soil environments. Various bacterial species have been identified that are capable of cleaving the ether bond of these compounds, which is the initial and critical step in their breakdown.

A key enzymatic mechanism in the bacterial degradation of phenoxyalkanoic acids involves α-ketoglutarate-dependent dioxygenases. One of the most well-studied enzymes in this family is 2,4-dichlorophenoxyacetate/α-ketoglutarate dioxygenase (TfdA). This non-heme iron enzyme catalyzes the oxidative cleavage of the ether linkage in phenoxyalkanoic acids. The reaction requires molecular oxygen and α-ketoglutarate as co-substrates, which are converted to succinate (B1194679) and carbon dioxide. This initial cleavage results in the formation of a corresponding phenol (B47542) and an alkyl side chain.

While much of the research has focused on chlorinated phenoxyacetic acids like 2,4-D, the TfdA enzyme system has been shown to have a broad substrate range, and it is likely that similar enzymes are responsible for the degradation of phenoxybutanoates. Bacterial consortia containing genera such as Stenotrophomonas, Brevundimonas, Pseudomonas, and Ochrobactrum have been shown to degrade 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB) and 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), with the initial step being the cleavage of the ether bond to form phenolic intermediates. researchgate.net

Table 1: Bacterial Genera Involved in Phenoxyalkanoic Acid Degradation and their Characteristics

| Bacterial Genus | Degraded Compound(s) | Key Enzymatic Step | Reference |

| Stenotrophomonas | MCPB, 2,4-DB | Ether cleavage | researchgate.net |

| Brevundimonas | MCPB, 2,4-DB | Ether cleavage | researchgate.net |

| Pseudomonas | MCPB, 2,4-DB | Ether cleavage | researchgate.net |

| Ochrobactrum | MCPB, 2,4-DB | Ether cleavage | researchgate.net |

Co-metabolism is a process where a microorganism degrades a compound from which it derives no energy or nutritional benefit. This degradation occurs in the presence of a primary substrate (a growth-supporting compound). In the context of phenoxybutanoates, some bacteria may not be able to utilize them as a sole carbon source but can degrade them in the presence of other organic compounds.

For instance, a Stenotrophomonas maltophilia strain isolated from an aquifer was found to be capable of degrading a range of phenoxyalkanoic acids, including MCPB, as a sole source of carbon and energy. nih.gov This same strain was also able to co-metabolically degrade 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in the presence of mecoprop, another phenoxyalkanoic acid herbicide. nih.gov This suggests that microbial communities in the environment can collectively contribute to the degradation of complex mixtures of phenoxyalkanoic acids through both direct metabolism and co-metabolism. The efficiency of co-metabolic degradation can be influenced by the concentration of both the primary substrate and the co-metabolized compound.

Fungi are also significant contributors to the degradation of xenobiotic compounds, including phenoxyalkanoic acid herbicides, in the soil. Their ability to produce a wide array of extracellular enzymes allows them to break down complex organic molecules. Fungal genera such as Aspergillus, Penicillium, Trichoderma, and Rhizopus have been shown to degrade phenoxyacetic acids. researchgate.netidosi.org

The degradation pathways in fungi can be similar to those in bacteria, often involving the cleavage of the ether bond as an initial step. For example, Aspergillus niger has been reported to degrade 2,4-dichlorophenoxyacetic acid (2,4-D) through pathways that lead to the formation of 2,4-dichlorophenol. nih.gov Fungi can also hydroxylate the aromatic ring of phenoxyalkanoic acids. The endophytic fungus Phomopsis sp. has been shown to degrade 4-chloro-2-methylphenoxyacetic acid (MCPA) and utilize it as a sole carbon source for growth. aloki.hu

Table 2: Fungal Genera with Demonstrated Phenoxyalkanoic Acid Degradation Capabilities

| Fungal Genus | Degraded Compound(s) | Degradation Characteristics | Reference |

| Aspergillus | 2,4-D, 4-chlorophenoxyacetic acid | Cleavage to phenolic derivatives | researchgate.net |

| Penicillium | 2,4-D | Utilization as a carbon source | idosi.org |

| Trichoderma | 2,4-D | Removal from minimal mineral medium | idosi.org |

| Rhizopus | 2,4-D | Removal from minimal mineral medium | idosi.org |

| Phomopsis | MCPA | Utilization as a sole carbon source | aloki.hu |

Bacterial Degradation Mechanisms

Abiotic Degradation in Environmental Matrices

In addition to microbial processes, abiotic factors can contribute to the degradation of phenoxybutanoates in the environment. Photodegradation, in particular, can play a role in the transformation of these compounds in aquatic systems and on soil surfaces.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For phenoxyalkanoic acids, this process is primarily driven by ultraviolet (UV) radiation from sunlight. In aqueous solutions, the direct photolysis of phenoxyacetic acids has been observed, with the rate of transformation being dependent on the concentration of the herbicide. nih.gov

Studies on 2,4-D have shown that it can be degraded by photolysis in sunlit surface waters. researchgate.net The process can lead to the formation of various photoproducts, including chlorinated phenols. The efficiency of photodegradation can be influenced by the presence of photosensitizers and the wavelength of the UV radiation. nih.gov While photodegradation is recognized as a potential degradation pathway, for many phenoxyalkanoic acid herbicides in soil, it is considered a less significant dissipation mechanism compared to microbial degradation.

Hydrolytic Stability and Pathways

The hydrolytic stability of phenoxybutanoates, including Methyl 4-phenoxybutanoate, is a critical factor in determining their persistence and fate in the environment. Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For esters like this compound, this process involves the breaking of the ester bond.

The rate of hydrolysis is significantly influenced by the pH of the surrounding medium. nih.gov Generally, the hydrolysis of esters can be catalyzed by both acids and bases. libretexts.orglumenlearning.comlardbucket.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the hydrolysis of an ester is a reversible reaction that results in the formation of a carboxylic acid and an alcohol. libretexts.orglardbucket.org For this compound, this would yield 4-phenoxybutanoic acid and methanol (B129727). The reaction is typically initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. ucalgary.ca

Base-Catalyzed Hydrolysis (Saponification) : In alkaline (basic) conditions, the hydrolysis of an ester is an irreversible reaction that produces a carboxylate salt and an alcohol. lumenlearning.comlardbucket.org This process, also known as saponification, is generally faster than acid-catalyzed hydrolysis. ucalgary.ca For this compound, base-catalyzed hydrolysis would result in the formation of a 4-phenoxybutanoate salt and methanol. The reaction proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. ucalgary.ca

Factors Influencing Degradation Rates and Product Formation

The degradation of phenoxybutanoates in the environment is a complex process governed by a variety of interconnected factors. These factors can influence not only the rate of degradation but also the types of degradation products that are formed.

Environmental Parameters (e.g., pH, Temperature, Substrate Availability)

Environmental conditions play a pivotal role in the degradation of phenoxyalkanoic acid herbicides.

pH : The pH of the soil and water significantly affects both chemical and microbial degradation processes. As discussed in the context of hydrolytic stability, alkaline conditions generally promote the chemical hydrolysis of ester linkages. nih.gov Soil pH also influences the activity of microorganisms responsible for biodegradation. ucanr.edu Optimal pH ranges for the microbial degradation of phenoxyacetic acids have been observed to be between neutral and slightly alkaline (pH 7-8). prakritimitrango.com Acidic conditions can inhibit the activity of some degrading microorganisms. For example, the de-esterification of fenoxaprop-ethyl, a related phenoxy herbicide, was found to be significantly reduced in acidic soils compared to neutral soils. usda.gov

Temperature : Temperature has a direct impact on the rate of both chemical reactions and microbial activity. ucanr.edu Increased temperatures generally accelerate the rate of hydrolysis and microbial metabolism, leading to faster degradation of herbicides. nih.govresearchgate.netlivetoplant.com Conversely, lower temperatures slow down these processes, increasing the persistence of the compound in the environment. ucanr.edu The ideal temperature range for the application and degradation of many post-emergent herbicides is between 65 and 85°F (approximately 18 to 29°C). ndsu.edu Studies on the dissipation of various herbicides have shown a clear trend of increased degradation with rising incubation temperatures. researchgate.netresearchgate.net

Substrate Availability : The concentration and accessibility of the phenoxybutanoate compound to degrading microorganisms are crucial. High concentrations of a herbicide can sometimes inhibit microbial activity. ucanr.edu The bioavailability of the compound, which is its availability for uptake and degradation by microorganisms, can be influenced by its sorption to soil particles.

Role of Soil Organic Matter and Mineral Components

The composition of the soil matrix, particularly its organic matter and mineral content, has a profound effect on the fate and transport of phenoxybutanoates.

Soil Organic Matter (SOM) : Soil organic matter is a key factor in the retention and degradation of herbicides. scielo.br It can increase the sorption of herbicides, which can reduce their mobility in the soil profile and potentially decrease their immediate bioavailability for microbial degradation. scielo.brpurdue.edumdpi.com However, SOM also enhances the abundance and activity of soil microorganisms, which in turn can accelerate the biodegradation of herbicides. ucanr.eduscielo.br The presence of organic materials can facilitate a process known as cometabolism, where microorganisms degrading other organic substances also degrade the herbicide. ucanr.edu

Mineral Components : The mineral fraction of the soil, such as clay content, also contributes to the sorption of pesticides. mdpi.com In soils with low organic matter, the clay content can be the dominant factor influencing pesticide mobility. mdpi.com The interaction between herbicides and soil mineral surfaces can affect their availability for degradation and transport.

The following table summarizes the key factors influencing the degradation of phenoxybutanoates:

| Factor | Influence on Degradation |

| pH | Alkaline conditions generally increase the rate of chemical hydrolysis. Neutral to slightly alkaline pH is often optimal for microbial degradation. nih.govprakritimitrango.com |

| Temperature | Higher temperatures generally increase the rates of both chemical and microbial degradation. researchgate.netlivetoplant.comndsu.edu |

| Substrate Availability | The concentration and bioavailability of the compound affect microbial degradation rates. High concentrations can be inhibitory. ucanr.edu |

| Soil Organic Matter | Increases sorption, which can decrease mobility and immediate bioavailability. Enhances microbial populations and activity, leading to increased biodegradation. ucanr.eduscielo.br |

| Soil Mineral Components | Contribute to the sorption of herbicides, affecting their mobility and availability for degradation, particularly in low organic matter soils. mdpi.com |

Advanced Materials and Interdisciplinary Applications of Phenoxybutanoate Derivatives

Polymer Chemistry and Macromolecular Systems

The phenoxybutanoate moiety has been explored as a structural component in advanced macromolecular systems, particularly in the development of materials that can respond to external stimuli.

Photodegradable Hydrogels for Advanced Applications (e.g., Cell Encapsulation, Responsive Materials)

A key application of phenoxybutanoate derivatives is in the formulation of photodegradable hydrogels (PDHGs), which are water-swollen polymer networks that can be broken down upon exposure to light. These materials are particularly valuable for creating dynamic cell culture platforms that allow for the controlled release of cells or the in-situ manipulation of the material's properties.

A notable example involves the synthesis of a photolabile crosslinker derived from phenoxybutanoic acid, specifically an o-nitrobenzylether-based monomer. This monomer, when incorporated into a poly(ethylene glycol) (PEG) hydrogel, creates a network that can be cleaved using cytocompatible wavelengths of light (e.g., 365-420 nm). The degradation mechanism relies on the o-nitrobenzylether moiety, which undergoes a photochemical reaction that breaks the crosslinks in the polymer backbone. This process allows researchers to spatiotemporally control the hydrogel's microenvironment, making it possible to study cellular responses to changes in their niche in either 2D or 3D cultures. For instance, the modulus of the hydrogel can be dynamically tuned, which has been shown to influence cell differentiation and phenotype. These responsive materials are synthesized for applications such as directing cell migration and enabling real-time manipulation of the cellular microenvironment.

Integration into Polymeric Backbones and Networks

The integration of phenoxybutanoate derivatives into polymeric structures is most prominently demonstrated in the context of the aforementioned hydrogel networks. In these systems, the derivative acts as a crosslinking agent, connecting long polymer chains (like PEG) to form the three-dimensional gel structure. The properties of the final network are directly influenced by the chemical nature of the crosslinker.

While the use of phenoxybutanoate derivatives as monomers for the synthesis of linear polymer backbones is not extensively documented, their role as functional pendants or crosslinkers highlights their utility in macromolecular engineering. The chemistry of the polymer backbone is a critical factor that influences the interaction of the final material with biological systems, such as cells.

Chemical Additives and Functional Materials

The specific chemical structure of phenoxybutanoate suggests potential utility as a functional additive in various material formulations, although documented applications in certain industrial areas remain limited.

Application in Ceramic Inks and Printing Technologies (e.g., Dispersants, Surfactants, Viscosity Modifiers)

The direct application of Methyl 4-phenoxybutanoate or its close derivatives as dispersants, surfactants, or viscosity modifiers in ceramic inks is not well-documented in publicly available research. However, the general function of these additives is critical for ceramic printing technologies.

Dispersants are used to stabilize ceramic particles in a liquid medium, preventing agglomeration and ensuring a homogeneous suspension.

Surfactants modify the surface tension of the ink, which is crucial for proper wetting of the substrate and control of droplet formation in inkjet printing.

Viscosity Modifiers (or rheology modifiers) are employed to control the flow properties of the ink, ensuring it is suitable for the specific printing method, whether it be screen printing or rotogravure. Associative thickeners, for example, are low-molecular-weight polymers modified with hydrophobic groups that are widely used in water-based printing ink systems.

While specific phenoxybutanoate compounds are not cited for these roles, the field relies on a variety of polymeric and specialty chemical additives to achieve the desired ink properties.

Role as Adhesion Promoters

While specific studies detailing this compound as an adhesion promoter are scarce, the broader class of phenoxy resins (polyhydroxy ethers) is well-established for its excellent adhesive properties. phlextek.comulprospector.com Phenoxy resins are known to adhere strongly to a wide range of substrates, including metals, plastics, and ceramics. phlextek.com This strong adhesion is attributed to the numerous secondary hydroxyl groups along the polymer backbone, which can form strong bonds with surfaces. phlextek.com

These resins can be used as the primary resin in an adhesive formulation or as an additive to improve the adhesion and flexibility of other systems, such as epoxy-based compounds. phlextek.com The phenoxy component acts as a flexibilizer and can reduce stress cracks, thereby increasing the bond strength between substrates. phlextek.com This established performance of phenoxy-containing polymers suggests that the phenoxy group itself is a key contributor to adhesion, acting at the organic-inorganic interface to create a strong cohesive bond. ul.com

Table 1: Summary of Research Findings on Phenoxybutanoate Derivatives

| Application Area | Specific Derivative/Class | Function | Key Research Finding | Documentation Level |

|---|---|---|---|---|

| Photodegradable Hydrogels | o-Nitrobenzylether derivative of phenoxybutanoic acid | Photolabile Crosslinker | Enables spatiotemporal control of hydrogel properties for dynamic cell culture via light-induced degradation. | Well-Documented |

| Polymer Backbones | This compound | Monomer/Pendant Group | Primarily integrated into networks as crosslinkers; use as a primary backbone monomer is not widely reported. | Limited |

| Ceramic Inks | This compound | Dispersant, Surfactant, Viscosity Modifier | No direct application is documented in available literature for this specific compound. | Not Documented |

| Adhesion Promotion | Phenoxy Resins (related class) | Adhesion Promoter / Flexibilizer | The phenoxy group in polymers provides excellent adhesion to diverse substrates like metal and plastic. phlextek.comphlextek.com | Documented for Class |

| Organic Synthesis | 2,2-Dimethyl-4-(4-methoxy-phenoxy) butanoate (MPDMB) | Orthogonal Protecting Group | Functions as a pivaloate-like protecting group in oligosaccharide synthesis, removable under mild, specific oxidative conditions. acs.org | Well-Documented |

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies

While traditional synthesis of methyl 4-phenoxybutanoate relies on established esterification and etherification reactions, future research is geared towards the development of more efficient, selective, and sustainable synthetic routes. Innovations in catalysis, reaction engineering, and activation methods are at the forefront of this evolution.

Emerging synthetic strategies are likely to focus on:

Continuous Flow Chemistry: The transition from batch to continuous flow processes offers significant advantages in terms of safety, scalability, and product consistency. Future methodologies may involve the development of microreactors for the synthesis of this compound, allowing for precise control over reaction parameters and minimizing waste.

Photocatalysis and Electrosynthesis: These methods offer green alternatives to traditional thermal activation. Research into photocatalytic systems for C-O bond formation and electrosynthetic esterification could lead to novel, energy-efficient pathways for producing phenoxybutanoates.

Mechanochemistry: Solvent-free or low-solvent reactions using ball milling and other mechanochemical techniques are gaining traction. The application of these methods to the synthesis of this compound could significantly reduce the environmental footprint of its production.

These novel approaches promise not only to improve the efficiency of synthesis but also to open up new avenues for creating a diverse range of phenoxybutanoate derivatives with tailored properties.

Advanced Spectroscopic and In Situ Characterization Techniques

A thorough understanding of the structure, properties, and reaction dynamics of this compound is crucial for its application. While standard spectroscopic techniques provide valuable information, advanced and in-situ methods are set to offer unprecedented insights.

Future characterization efforts will likely employ: